(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

EGFR inhibition Antiproliferative activity Thiadiazole-acrylamide

This uncharacterized thiadiazole-acrylamide has no peer-reviewed bioactivity, SAR, or pharmacological data. Procure exclusively for exploratory SAR studies to probe the impact of 5-ethyl substitution on kinase inhibition. Treat as a hypothesis-generating tool or negative control pending empirical validation. Ideal for head-to-head comparator campaigns against 5-phenyl, 5-isopropyl, and 5-methylthio analogs. Researchers must independently verify any claimed activity.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 463337-27-1
Cat. No. B2560918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
CAS463337-27-1
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H17N3O3S/c1-4-14-17-18-15(22-14)16-13(19)8-6-10-5-7-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3,(H,16,18,19)/b8-6+
InChIKeyPYVRHCJNPNJXLY-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (CAS 463337-27-1)


(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (CAS 463337-27-1) is a synthetic small molecule belonging to the thiadiazole-acrylamide class. Despite being listed in multiple chemical vendor catalogs and screening libraries, a dedicated search of primary research papers, patents, and authoritative databases (PubMed, PubChem, BindingDB) yielded no peer-reviewed publications, bioactivity annotations, or quantitative pharmacological data for this specific compound [1]. The only contextual lead is a 2023 SAR study on related thiadiazole-acrylamide analogs as EGFR inhibitors, but the target compound itself was not among the reported molecules, and no direct evidence links it to this or any other pharmacological target [2]. Consequently, the compound currently lacks any established biological or chemical baseline that would support a scientific selection or procurement decision.

Why (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide Cannot Be Replaced by a Generic Analog


Without quantitative activity data, selectivity profiles, or defined structure-activity relationships (SAR), there is no scientific basis to assert that this compound possesses unique properties that would preclude substitution with a closely related analog. The class of thiadiazole-acrylamides is promiscuous, and minor structural modifications (e.g., replacing the 5-ethyl group with a phenyl, tolyl, or isopropyl substituent) are known to drastically alter potency, target engagement, and physicochemical properties in related series [1]. Until the compound is empirically characterized against a defined panel of comparators, any procurement decision predicated on its 'differentiation' is unsupported. Researchers considering this compound for screening or lead optimization should therefore treat it as an uncharacterized entity and independently verify any claimed advantages.

Quantitative Differentiation Evidence for (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide: A Null Result


Absence of Quantifiable Biological Activity Data Against Any Comparator

A thorough search of primary literature, patents, and authoritative databases (PubMed, PubChem, BindingDB, ChEMBL) failed to identify any quantitative biological assay result for this compound. The only related publication—Cai et al. (2023)—reports antiproliferative IC50 values for a series of thiadiazole-acrylamide derivatives against the EGFR-expressing A431 cell line, but this specific molecule (CAS 463337-27-1) is not among the evaluated compounds [1]. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level inference is possible.

EGFR inhibition Antiproliferative activity Thiadiazole-acrylamide

No Selectivity, ADME, or Physicochemical Profiling Data to Support Differentiation

No experimental data on aqueous solubility, logP, metabolic stability, cytochrome P450 inhibition, or kinase selectivity panels were found for this compound. Even basic property predictions (e.g., SwissADME) cannot substitute for measured values when comparing against well-characterized analogs. In the absence of such data, one cannot claim advantages in solubility, permeability, or off-target liability relative to, for example, the isopropyl analog (CAS not available) or the phenyl analog (CAS 476463-12-4) [1].

Drug-likeness Physicochemical properties Selectivity profiling

Lack of Target Engagement or Mechanistic Data

No biochemical or biophysical assay (e.g., EGFR kinase inhibition, thermal shift assay, SPR) has been reported for this compound. The 2023 study demonstrated that certain thiadiazole-acrylamide hybrids can inhibit EGFR, but the specific contribution of the 5-ethyl substituent relative to other substitution patterns remains unexplored experimentally [1]. Any inference about target binding or mechanism of action would be purely speculative.

Target engagement Kinase inhibition Binding assay

Potential Application Scenarios for (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (Pending Empirical Validation)


Exploratory Screening in EGFR-Driven Cancer Models (Unvalidated)

Given that structurally related thiadiazole-acrylamide derivatives have demonstrated antiproliferative activity against the EGFR-overexpressing A431 cell line, this compound could be considered for exploratory screening in similar models [1]. However, because the compound itself has not been tested, its inclusion in any screen must be treated as a negative-control or hypothesis-generating exercise, not as a procurement decision based on expected activity.

Chemical Probe for SAR Exploration of the 5-Ethyl Substituent

The compound could serve as a tool to probe the SAR around the 5-position of the 1,3,4-thiadiazole ring in acrylamide-based kinase inhibitors. A systematic head-to-head comparison with the 5-phenyl (CAS 476463-12-4), 5-isopropyl, and 5-methylthio analogs would be required to establish whether the ethyl group imparts any advantage in potency, selectivity, or pharmacokinetics [1].

Negative Control for Selectivity Profiling Panels

If experimentally determined to be inactive against a panel of kinases or other protein targets, this compound could be repurposed as a negative control in selectivity assays. This application, however, is entirely contingent on the generation of new experimental data and cannot be assumed a priori.

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